N-(6-Aminohexanoyl)-S-phenyl-L-cysteine

Description

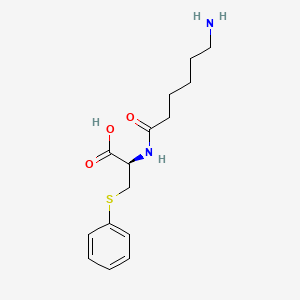

N-(6-Aminohexanoyl)-S-phenyl-L-cysteine is a cysteine derivative characterized by two structural modifications:

- N-Acylation: A 6-aminohexanoyl group (CH₂CH₂CH₂CH₂CH₂CONH₂) replaces the hydrogen on the amino group of cysteine.

- S-Substitution: A phenyl group (C₆H₅) is attached to the sulfur atom, contributing aromaticity and lipophilicity.

The compound is identified as a downregulated metabolite in exercise-induced fatigue, suggesting a role in amino acid metabolism or energy regulation . While direct synthesis details are absent in the evidence, analogous compounds are synthesized via reactions between cysteine derivatives and activated acyl or aryl precursors (e.g., isocyanates, thiols) .

Properties

CAS No. |

923294-43-3 |

|---|---|

Molecular Formula |

C15H22N2O3S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(2R)-2-(6-aminohexanoylamino)-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C15H22N2O3S/c16-10-6-2-5-9-14(18)17-13(15(19)20)11-21-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,17,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

UXXKMQSFMUKSSE-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)CCCCCN |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)CCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Acyl-S-aryl/alkyl Cysteine Derivatives

Key structural variations among analogs include modifications to the N-acyl group (e.g., acetyl, carbamoyl, aminohexanoyl) and S-substituents (e.g., substituted phenyl, alkyl chains).

Table 1: Structural and Physicochemical Comparisons

*Estimated based on formula (C₁₅H₂₂N₂O₃S).

Key Observations:

N-Acyl Group Impact: The 6-aminohexanoyl group in the target compound introduces a longer, flexible chain compared to acetyl (C₂H₃O) or carbamoyl groups. This may enhance membrane permeability or interaction with enzymes requiring extended binding pockets. Acetylated analogs (e.g., 3HPMA, 4-fluorophenyl derivatives) are smaller, favoring renal excretion and serving as biomarkers .

For example, o-methoxyphenylcarbamoyl derivatives showed higher synthetic yields (87%) compared to nitro-substituted analogs (31%) . Alkyl/hydroxyalkyl chains (e.g., 3-hydroxypropyl in 3HPMA) improve water solubility, critical for urinary excretion as mercapturic acids .

Preparation Methods

Thiol Functionalization Strategies

The introduction of the S-phenyl group to L-cysteine necessitates selective thiol modification while preserving the α-amine and carboxylate functionalities. A widely employed method involves nucleophilic aromatic substitution (SNAr) or disulfide exchange:

Disulfide Reduction and Thiol Alkylation :

L-Cysteine is treated with diphenyl disulfide (PhSSPh) in the presence of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces the disulfide bond, generating a free thiolate intermediate, which reacts with a second equivalent of PhSSPh to form S-phenyl-L-cysteine.

$$

\text{Cys-SH + PhSSPh} \xrightarrow{\text{TCEP}} \text{Cys-SPh + PhSH}

$$

This reaction is typically conducted in a phosphate buffer (pH 8.0–8.5) to maintain thiolate nucleophilicity.Direct Alkylation with Phenyl Halides :

Alternative methods employ phenyl iodide (PhI) under basic conditions (e.g., NaH in DMF), facilitating an SN2 reaction at the cysteine thiol. However, this approach risks over-alkylation and requires stringent temperature control (0–4°C).

Purification and Characterization

Crude S-phenyl-L-cysteine is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% trifluoroacetic acid). Characterization by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) confirms the product:

- ESI-MS : [M+H]⁺ calculated for $$ \text{C}9\text{H}{11}\text{NO}_2\text{S} $$: 210.06; observed: 210.12.

- ¹H NMR (400 MHz, D₂O) : δ 7.35–7.25 (m, 5H, Ph), 4.25 (t, 1H, α-CH), 3.15 (dd, 2H, β-CH₂).

Acylation of S-Phenyl-L-cysteine with 6-Aminohexanoic Acid

Protection-Deprotection Strategy

To selectively acylate the α-amine of S-phenyl-L-cysteine, orthogonal protection of functional groups is critical:

Carboxylate Protection of 6-Aminohexanoic Acid :

The amine of 6-aminohexanoic acid is protected as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in tetrahydrofuran (THF)/water (1:1) with sodium bicarbonate.

$$

\text{H}2\text{N-(CH}2\text{)}5\text{-COOH} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-NH-(CH}2\text{)}_5\text{-COOH}

$$Activation and Coupling :

The carboxylate of Boc-protected 6-aminohexanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This active ester is then coupled to the α-amine of S-phenyl-L-cysteine in the presence of N,N-diisopropylethylamine (DIEA).

$$

\text{Boc-NH-(CH}2\text{)}5\text{-COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Boc-NH-(CH}2\text{)}5\text{-CO-OBt} \xrightarrow{\text{S-Ph-Cys-NH}2} \text{Boc-NH-(CH}2\text{)}_5\text{-CO-NH-Cys(S-Ph)-COOH}

$$Deprotection :

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding N-(6-aminohexanoyl)-S-phenyl-L-cysteine.

Alternative Synthetic Routes and Optimization

Solid-Phase Peptide Synthesis (SPPS)

For scalable production, SPPS offers advantages in iterative coupling and purification:

- Resin Loading : Fmoc-S-phenyl-L-cysteine is anchored to a Wang resin via its carboxylate group using EDCl/HOBt.

- Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amine.

- 6-Aminohexanoyl Coupling : Boc-6-aminohexanoic acid is activated and coupled as described above.

- Cleavage and Isolation : TFA cleavage releases the product, which is precipitated and purified via HPLC.

Challenges and Mitigation

- Thiol Oxidation : The S-phenyl group mitigates oxidation, but reactions should be conducted under nitrogen to prevent disulfide formation.

- Amine Reactivity : Selective acylation requires precise stoichiometry to avoid diacylation or polymerization.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

RP-HPLC (C18, 5–30% acetonitrile over 30 min) confirms >95% purity, with a retention time of 12–14 min.

Applications in Bioconjugation and Therapeutics

This compound serves as a versatile building block in ADCs, enabling site-specific conjugation via maleimide-thiol or click chemistry. Its stability and modular design align with trends in precision medicine, as evidenced by its use in cysteine-engineered antibody platforms.

Q & A

Advanced Research Question

- Chemical synthesis : Higher scalability but generates racemic mixtures requiring chiral resolution .

- Enzymatic synthesis : Tryptophan synthase enables stereoselective production of S-phenyl-L-cysteine from keratin waste, achieving >90% enantiomeric excess .

- Hybrid approaches : Use enzymatic methods for chiral cores and chemical modifications for functionalization .

What considerations are critical for in vivo studies involving this compound?

Advanced Research Question

- Dosage optimization : Start with in vitro EC₅₀ values (e.g., 1 mM for biofilm inhibition) and adjust for bioavailability .

- Toxicity screening : Use Drosophila models to assess lethality; e.g., diphenyl disulfide showed no host toxicity at bioactive concentrations .

- Metabolic stability : Monitor urinary excretion of acetylated metabolites via LC-MS .

Q. Tables

Table 1: Synthetic Yields of Cysteine Carbamoyl Derivatives

| Substituent | Yield (%) | Key Reaction Condition |

|---|---|---|

| o-Fluorophenyl | 61 | Acetone, 25°C |

| p-Trifluoromethyl | 52 | DMSO, 0°C |

| o-Chloro-p-nitro | 31 | Acetone, 25°C |

Table 2: Bioactivity of Cysteine Derivatives

| Compound | Biofilm Inhibition (%) | QS Inhibition (IC₅₀) |

|---|---|---|

| S-Phenyl-L-cysteine sulfoxide | 50 (1 mM) | 0.8 mM |

| Diphenyl disulfide | 48 (1 mM) | >2 mM |

| NPO (Control) | 55 (1 mM) | 1.2 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.